Cas no 2227805-67-4 (rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
- 2227805-67-4
- EN300-1766387
-
- Inchi: 1S/C9H12N2O2/c1-5-8(4-11(2)10-5)6-3-7(6)9(12)13/h4,6-7H,3H2,1-2H3,(H,12,13)/t6-,7-/m1/s1
- InChI Key: POHHLFFCPLVOTR-RNFRBKRXSA-N
- SMILES: OC([C@@H]1C[C@H]1C1=CN(C)N=C1C)=O
Computed Properties
- Exact Mass: 180.089877630g/mol
- Monoisotopic Mass: 180.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 55.1Ų
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766387-0.05g |
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227805-67-4 | 0.05g |
$1188.0 | 2023-09-20 | ||
| Enamine | EN300-1766387-0.1g |
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227805-67-4 | 0.1g |
$1244.0 | 2023-09-20 | ||
| Enamine | EN300-1766387-0.25g |
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227805-67-4 | 0.25g |
$1300.0 | 2023-09-20 | ||
| Enamine | EN300-1766387-0.5g |
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227805-67-4 | 0.5g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1766387-1.0g |
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227805-67-4 | 1g |
$1414.0 | 2023-06-03 | ||
| Enamine | EN300-1766387-2.5g |
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227805-67-4 | 2.5g |
$2771.0 | 2023-09-20 | ||
| Enamine | EN300-1766387-5.0g |
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227805-67-4 | 5g |
$4102.0 | 2023-06-03 | ||
| Enamine | EN300-1766387-10.0g |
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227805-67-4 | 10g |
$6082.0 | 2023-06-03 | ||
| Enamine | EN300-1766387-1g |
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227805-67-4 | 1g |
$1414.0 | 2023-09-20 | ||
| Enamine | EN300-1766387-5g |
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid |
2227805-67-4 | 5g |
$4102.0 | 2023-09-20 |
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Comprehensive Overview of rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2227805-67-4)
The compound rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2227805-67-4) is a chiral cyclopropane derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a 1,3-dimethyl-1H-pyrazole moiety fused to a cyclopropane carboxylic acid backbone, makes it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential bioactivity, particularly in modulating enzyme targets and receptor interactions.
In recent years, the demand for chiral building blocks like rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has surged, driven by advancements in asymmetric synthesis and green chemistry. This compound aligns with the growing trend of sustainable pharmaceutical intermediates, as its synthesis can be optimized for minimal waste and energy efficiency. Its pyrazole-cyclopropane hybrid structure also resonates with the search for novel bioactive scaffolds, a hot topic in medicinal chemistry forums and AI-driven drug design platforms.
From a technical perspective, the CAS No. 2227805-67-4 compound exhibits intriguing physicochemical properties. The cyclopropane ring introduces strain, enhancing reactivity, while the carboxylic acid group offers functionalization opportunities. These attributes make it valuable for structure-activity relationship (SAR) studies, a frequent search term among chemists exploring small-molecule modulators. Its 1,3-dimethylpyrazole component further contributes to metabolic stability, a critical factor in lead optimization workflows.
The applications of rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid extend beyond traditional pharmaceuticals. It has garnered attention in agrochemical innovation, particularly in designing next-generation crop protection agents. The compound’s potential to interact with plant hormone pathways mirrors industry interest in eco-friendly pesticides, a trending topic in sustainable agriculture. Additionally, its chiral purity (1R,2R enantiomer) is crucial for stereoselective synthesis, a niche yet high-impact area in organic chemistry.
Analytical characterization of CAS No. 2227805-67-4 typically involves HPLC chiral separation and NMR spectroscopy, techniques frequently queried in academic databases. The compound’s logP and pKa values are also of interest to researchers predicting drug-likeness, a common concern in preclinical development. Notably, its stability under various pH conditions makes it suitable for formulation studies, another trending subject in pharmaceutical sciences.
In conclusion, rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid represents a compelling case study at the intersection of chiral chemistry and applied life sciences. Its multifaceted utility—from drug discovery to green chemistry—positions it as a compound of enduring relevance. As AI-powered platforms like molecular docking simulators advance, the demand for such structurally nuanced intermediates will likely grow, further solidifying its role in modern research.
2227805-67-4 (rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)